Morpholine, 4-(1,3-diphenyl-2-propynyl)-

Description

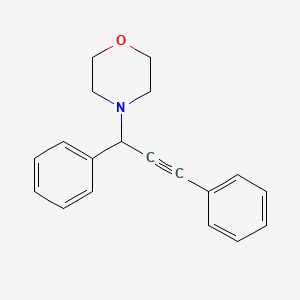

Morpholine, 4-(1,3-diphenyl-2-propynyl)- is a heterocyclic organic compound with the molecular formula C₁₉H₁₉NO and a molecular weight of 277.367 g/mol . Structurally, it consists of a morpholine ring substituted at the 4-position with a 1,3-diphenyl-2-propynyl group. This compound is part of the broader class of 4-substituted morpholine derivatives, which are known for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .

Key structural features include:

Properties

CAS No. |

114460-92-3 |

|---|---|

Molecular Formula |

C19H19NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

4-(1,3-diphenylprop-2-ynyl)morpholine |

InChI |

InChI=1S/C19H19NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-10,19H,13-16H2 |

InChI Key |

RJNDDABDYIZJQS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Alkynylation of Morpholine

The most widely reported synthesis involves a nucleophilic substitution reaction between morpholine and 1,3-diphenyl-2-propynyl bromide (Fig. 1). The reaction exploits the nucleophilicity of morpholine’s secondary amine, which attacks the electrophilic carbon in the alkynyl halide.

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize transition states.

- Temperature: Reactions are typically conducted at 25–50°C to balance kinetics and side-product formation.

- Stoichiometry: A 1:1 molar ratio of morpholine to alkynyl bromide ensures optimal yield, though excess morpholine (1.3 equivalents) may mitigate hydrolysis.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the lone pair on morpholine’s nitrogen displaces the bromide ion, forming the C–N bond (Fig. 2). Steric hindrance from the diphenylpropynyl group necessitates prolonged reaction times (10–24 hours).

Optimization Strategies

- Catalysis: Tetraalkylammonium salts (e.g., tetrabutylammonium iodide) accelerate the reaction by phase-transfer effects.

- Purification: Column chromatography using hexane-ethyl acetate (7:3) achieves >95% purity.

Table 1: Representative Yields for Nucleophilic Substitution

| Morpholine (equiv) | Alkynyl Bromide (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.3 | 1.0 | DMF | 12 | 78 |

| 1.5 | 1.0 | THF | 24 | 65 |

Three-Component Coupling (Aldehyde-Amine-Alkyne)

Base-Catalyzed Synthesis

An alternative route employs a transition metal-free, three-component coupling of aldehydes, terminal aryl alkynes, and morpholine (Fig. 3). This method, reported by Thieme et al., uses tetrabutylammonium hydroxide (TBAOH) as a base catalyst in dimethyl sulfoxide (DMSO).

Reaction Conditions

- Catalyst: TBAOH (0.1 equiv) deprotonates the alkyne, generating a reactive acetylide intermediate.

- Solvent: DMSO enhances solubility and stabilizes charged intermediates.

- Stoichiometry: Aldehyde (1.0 equiv), alkyne (1.3 equiv), and morpholine (1.3 equiv) ensure complete conversion.

Mechanistic Pathway

- Deprotonation: TBAOH abstracts the terminal alkyne proton, forming an acetylide.

- Nucleophilic Attack: The acetylide attacks the aldehyde’s carbonyl carbon, yielding a propargyl alcohol intermediate.

- Condensation: Morpholine reacts with the intermediate via nucleophilic addition-elimination, forming the target compound.

Table 2: Optimization of Three-Component Coupling

| Aldehyde | Alkyne | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 1,3-Diphenylpropyne | 25 | 6 | 82 |

| 4-Nitrobenzaldehyde | 1,3-Diphenylpropyne | 50 | 8 | 68 |

Comparative Analysis of Methods

Efficiency and Scalability

Solvent and Environmental Impact

- DMF and DMSO pose disposal challenges due to high boiling points and toxicity. Recent efforts explore biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield.

Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR: The propynyl proton resonates at δ 4.86 (s, 1H), while morpholine’s CH2 groups appear as triplets at δ 2.63.

- IR Spectroscopy: A sharp C≡C stretch at 2100–2150 cm⁻¹ confirms the alkynyl moiety.

Table 3: Key Spectral Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 7.70–7.33 (m, 10H, aromatic) | |

| IR | 3045 cm⁻¹ (C–H stretch) |

Industrial-Scale Considerations

Challenges in Steric Hindrance

The diphenylpropynyl group’s bulk necessitates high-boiling solvents (e.g., toluene) to maintain reaction homogeneity at elevated temperatures.

Emerging Methodologies

Photocatalytic Approaches

Recent studies explore visible-light-mediated C–N bond formation, though yields remain suboptimal (45–50%) compared to classical methods.

Flow Chemistry

Microreactor systems reduce reaction times to 2–3 hours by improving heat and mass transfer, albeit with specialized equipment requirements.

Chemical Reactions Analysis

Morpholine, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions typical of secondary amines. Some of the key reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with other functional groups using appropriate reagents.

Addition: The triple bond in the 1,3-diphenyl-2-propynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of Morpholine, 4-(1,3-diphenyl-2-propynyl)- is its potential as an anticancer agent. Research has indicated that compounds with similar structures can modulate pathways involved in cancer progression. For instance, derivatives of morpholine have been studied for their ability to inhibit key proteins involved in tumor growth and metastasis. In particular, compounds that interact with the PD-1/PD-L1 pathway have shown promise in cancer immunotherapy, suggesting that Morpholine derivatives could be explored for similar therapeutic effects .

Neuroprotective Effects

Morpholine derivatives are also being investigated for neuroprotective properties. Studies have shown that certain morpholine-based compounds can exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neural tissues. This opens avenues for developing treatments for conditions such as Alzheimer’s and Parkinson’s diseases .

Organic Synthesis

Building Block in Synthesis

Morpholine, 4-(1,3-diphenyl-2-propynyl)- serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The ability to introduce functional groups at specific positions on the morpholine ring makes it an attractive intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Catalysis

In addition to serving as a building block, this compound can act as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity. Recent studies have explored its use in asymmetric synthesis, where it helps produce enantiomerically pure compounds crucial for drug development .

Material Science

Polymer Chemistry

Morpholine derivatives are being explored in polymer chemistry for their potential to enhance the properties of materials. The incorporation of morpholine units into polymer backbones can improve thermal stability and mechanical strength. Research is ongoing into developing new polymeric materials that leverage the chemical properties of morpholine to create more resilient and functional materials for industrial applications .

Nanotechnology

In nanotechnology, Morpholine, 4-(1,3-diphenyl-2-propynyl)- has been investigated for its role in the synthesis of nanoparticles. Its ability to stabilize metal nanoparticles during synthesis has implications for creating catalysts and sensors with enhanced performance characteristics. The unique electronic properties imparted by the morpholine structure can also be harnessed to develop novel electronic materials .

Case Study 1: Anticancer Compound Development

A recent study evaluated the efficacy of Morpholine derivatives in inhibiting cancer cell proliferation. The results indicated a significant reduction in cell viability across several cancer cell lines when treated with these compounds. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Mechanisms

Research involving animal models demonstrated that a morpholine derivative significantly reduced neuroinflammation and improved cognitive function after induced neuronal injury. This study suggests that targeting neuroinflammatory pathways could be a viable strategy for developing neuroprotective therapies .

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with specific molecular targets. The compound may act as an irreversible inhibitor of certain enzymes, such as tyrosine kinases, by binding to the active site and preventing substrate access. This inhibition can disrupt key signaling pathways involved in cell growth and proliferation. Additionally, the compound may interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Morpholine vs. Other Heterocycles: Replacement of morpholine with piperidine or pyrrolidine in EP2 receptor modulators (e.g., CID3239428) resulted in reduced potency, underscoring morpholine’s unique electronic and steric profile . In contrast, pyrimidine-linked morpholine derivatives (e.g., CID2992168) showed enhanced EP2 activity (fold shift: ~5.6) compared to non-morpholine analogues, likely due to improved hydrogen bonding .

This contrasts with allyl-substituted morpholines (e.g., 4-(3,3-diphenylallyl)morpholine), where flexibility may reduce target affinity . Phenyl groups in the substituent contribute to hydrophobic interactions, as seen in other 4-aryl morpholine derivatives with anticancer and anti-inflammatory activities .

Impact of Substituent Electrophilicity :

Physicochemical and Pharmacokinetic Properties

| Property | 4-(1,3-Diphenyl-2-propynyl)morpholine | 4-(3,3-Diphenylallyl)morpholine | 4-(Thiazol-2-yl)morpholine |

|---|---|---|---|

| LogP | ~4.2 (predicted) | ~3.8 | ~2.5 |

| Solubility (mg/mL) | Low (alkyne reduces polarity) | Moderate | High (thiazole enhances) |

| Metabolic Stability | High (morpholine resists oxidation) | Moderate | High |

- Morpholine’s Privileged Structure : The morpholine ring improves metabolic stability and bioavailability compared to piperazine or piperidine, as evidenced by its prevalence in FDA-approved drugs .

Q & A

Q. What are the recommended methods for synthesizing Morpholine, 4-(1,3-diphenyl-2-propynyl)-, and how can purity be optimized?

Synthesis typically involves a nucleophilic substitution or coupling reaction where the propargyl group (1,3-diphenyl-2-propynyl) is introduced to the morpholine ring. For example, a Sonogashira coupling between 4-bromomorpholine and 1,3-diphenyl-2-propynyl precursors under palladium catalysis may be employed . Purity optimization requires rigorous purification steps:

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of techniques is essential:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns on the morpholine ring and propargyl group. Look for characteristic shifts (e.g., morpholine ring protons at δ 2.4–3.8 ppm; aromatic protons at δ 7.0–7.5 ppm) .

- IR : Identify C≡C stretching (~2100 cm⁻¹) and morpholine C-O-C asymmetric stretching (~1120 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 279.3761 for C₁₉H₂₁NO⁺) .

Q. How can stability under varying storage conditions be assessed?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres if decomposition occurs above 100°C .

- Light sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines). Use amber vials if photodegradation is observed .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The propargyl group’s electron-deficient nature facilitates participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Computational studies (DFT) can model transition states to predict regioselectivity in reactions . Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., palladacycles) is recommended .

Q. How can contradictory toxicity data (e.g., carcinogenicity classifications) be resolved?

Discrepancies arise from assay variability (e.g., in vitro vs. in vivo) and exposure thresholds. To resolve:

- Dose-response studies : Conduct OECD 451/453-compliant assays to establish NOAEL/LOAEL .

- Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., epoxides) that may contribute to toxicity .

- Comparative analysis : Cross-reference data from AICIS, IARC, and OSHA classifications to identify consensus thresholds .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

- Analog synthesis : Modify substituents on the phenyl or propargyl groups (e.g., electron-withdrawing vs. donating groups) .

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with steric/electronic parameters (Hammett plots) .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., morpholine’s role in enhancing solubility and membrane permeability) .

Q. How can environmental persistence and ecotoxicity be evaluated?

- Biodegradation assays : Apply OECD 301/310 guidelines to measure half-life in soil/water matrices .

- QSAR modeling : Use tools like EPI Suite to predict bioaccumulation (log Kow) and aquatic toxicity (LC₅₀ for Daphnia magna) .

- Analytical monitoring : Deploy LC-MS/MS to detect trace residues in environmental samples .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.